molecular formula C16H15Cl2N3O2S B2635658 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide CAS No. 54918-86-4

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide

Cat. No.: B2635658
CAS No.: 54918-86-4
M. Wt: 384.28
InChI Key: RLRGTTLJIJLKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C15H13Cl2N3O2S. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    N-phenylhydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.

Uniqueness

2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c1-10-3-2-4-12(7-10)19-16(24)21-20-15(22)9-23-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRGTTLJIJLKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.